molecular formula C10H11BrO3 B13589342 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid

3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13589342
M. Wt: 259.10 g/mol
InChI Key: YNUWQKZILKSYFL-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid: is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce a hydroxy group at the 3-position. This can be done using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.

    Carboxylation: Finally, the hydroxylated intermediate undergoes carboxylation to form the propanoic acid moiety. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-Bromo-2-methylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-Methylphenyl)-3-hydroxypropanoic acid.

    Substitution: Formation of 3-(4-Amino-2-methylphenyl)-3-hydroxypropanoic acid or other substituted derivatives.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid
  • 4-Bromo-2-methylbenzoic acid
  • 4-Bromo-2-methylphenyl isocyanate

Uniqueness

3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

YNUWQKZILKSYFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CC(=O)O)O

Origin of Product

United States

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